2,2-Dichloro-3,3-dimethylbutane
Overview
Description
2,2-Dichloro-3,3-dimethylbutane: is an organic compound with the molecular formula C6H12Cl2 . It is a chlorinated hydrocarbon, characterized by the presence of two chlorine atoms and two methyl groups attached to a butane backbone. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
2,2-Dichloro-3,3-dimethylbutane is a chemical compound with the molecular formula C6H12Cl2 It’s known to be used as an intermediate in the synthesis of other compounds .
Mode of Action
The mode of action of this compound involves a double elimination reaction when treated with two equivalents of sodium amide and heated in mineral oil . This reaction involves the elimination of two hydrogen chloride molecules .
Pharmacokinetics
The compound’s molecular weight of155.07 and its physical properties such as boiling point and density could influence its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dichloro-3,3-dimethylbutane can be synthesized through the chlorination of 3,3-dimethylbutane. The reaction typically involves the use of chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize efficiency and yield while minimizing by-products. The use of advanced reactors and precise control of reaction parameters are crucial for the successful industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichloro-3,3-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms with hydroxyl or alkoxide groups.
Elimination Reactions: Strong bases like sodium amide or potassium tert-butoxide are commonly used to induce elimination reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed for these reactions.
Major Products Formed:
Substitution Reactions: Products include alcohols, ethers, and other substituted hydrocarbons.
Elimination Reactions: Alkenes are the primary products formed through elimination reactions.
Oxidation and Reduction Reactions: Depending on the reagents used, products can range from alcohols to alkanes.
Scientific Research Applications
2,2-Dichloro-3,3-dimethylbutane has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties.
Chemical Research: It is employed in studies related to reaction mechanisms and the development of new synthetic methodologies.
Comparison with Similar Compounds
- 2,3-Dichloro-2,3-dimethylbutane
- 3,3-Dichloro-2,2-dimethylbutane
- 1,1-Dichloro-1-t-butyl-ethane
Comparison: 2,2-Dichloro-3,3-dimethylbutane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it exhibits distinct reactivity towards nucleophiles and bases, making it a valuable intermediate in organic synthesis. The presence of two chlorine atoms and two methyl groups also imparts unique physical and chemical properties, differentiating it from other chlorinated hydrocarbons.
Properties
IUPAC Name |
2,2-dichloro-3,3-dimethylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2/c1-5(2,3)6(4,7)8/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQRQQASVUFJGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80974811 | |
Record name | 2,2-Dichloro-3,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80974811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-84-3 | |
Record name | 2,2-Dichloro-3,3-dimethylbutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-DIMETHYLBUTANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48894 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dichloro-3,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80974811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dichloro-3,3-dimethylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure of 2,2-Dichloro-3,3-dimethylbutane?
A1: While the provided research papers primarily focus on the use of this compound as a starting material for synthesizing alkynes, one paper mentions its crystal structure. [] Unfortunately, the abstract provided does not elaborate on the specifics of this structure. To gain a comprehensive understanding of its molecular formula, weight, and spectroscopic data, further research beyond these papers is necessary.
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